A Comprehensive Technical Guide to DOPE-PEG-Azide MW 2000 for Advanced Drug Delivery Applications
A Comprehensive Technical Guide to DOPE-PEG-Azide MW 2000 for Advanced Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physicochemical properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG-Azide MW 2000). This functionalized lipid is a critical component in the development of advanced drug delivery systems, particularly in the formulation of targeted nanoparticles and liposomes. This document outlines its chemical and physical characteristics, provides generalized experimental protocols for its characterization and use, and illustrates its application in creating targeted drug delivery vehicles.
Core Physicochemical Properties
DOPE-PEG-Azide MW 2000 is an amphiphilic molecule composed of a DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) linker of approximately 2000 Daltons, and a terminal azide (B81097) (-N₃) functional group. This structure allows for its incorporation into lipid bilayers, while the PEG chain provides a "stealth" characteristic to nanoparticles, reducing opsonization and increasing circulation time. The terminal azide group is a versatile chemical handle for the covalent attachment of targeting ligands or other molecules via "click chemistry."
Table 1: General Physicochemical Properties of DOPE-PEG-Azide MW 2000
| Property | Value |
| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] |
| Average Molecular Weight | ~2812.49 g/mol (This is an average value due to the polydispersity of the PEG chain)[1][2] |
| Molecular Formula | C₁₃₂H₂₆₀N₅O₅₄P (average)[1] |
| Appearance | White to off-white solid, wax, or chunk[3] |
| Purity | Typically >95% or >99% as determined by HPLC[1][2] |
| Storage Conditions | Recommended storage at -20°C in a dry and dark environment for long-term stability (months to years)[3]. Short-term storage at 0-4°C is also possible[3]. |
Table 2: Solubility Profile of DOPE-PEG-Azide MW 2000
| Solvent | Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[3] |
| Dichloromethane | Soluble[3] |
| Chloroform (B151607) | Soluble[3] |
| Acetone | Soluble[3] |
| Dimethylformamide (DMF) | Soluble[3] |
| Ethanol | Soluble |
| Water | Forms micelles or liposomes upon hydration |
Experimental Protocols
The following sections provide generalized experimental protocols for the characterization and application of DOPE-PEG-Azide MW 2000. These protocols are based on standard methods for similar PEGylated lipids and may require optimization for specific experimental setups.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A common method for assessing the purity of PEGylated lipids is reverse-phase HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as PEG itself lacks a strong UV chromophore.
Objective: To determine the purity of DOPE-PEG-Azide MW 2000 and identify any potential impurities or degradation products.
Materials:
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DOPE-PEG-Azide MW 2000 sample
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HPLC-grade methanol (B129727), acetonitrile, and water
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Formic acid or ammonium (B1175870) acetate (B1210297) (as mobile phase modifier)
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Reverse-phase HPLC column (e.g., C18 or C8)
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HPLC system with a gradient pump, autosampler, column oven, and ELSD or CAD detector
Methodology:
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Sample Preparation: Prepare a stock solution of DOPE-PEG-Azide MW 2000 in a suitable organic solvent (e.g., methanol or a chloroform:methanol mixture) at a concentration of approximately 1 mg/mL.
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Chromatographic Conditions (Example):
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Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile/Methanol (e.g., 60:40 v/v) with 0.1% formic acid.
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Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-50°C.
-
Detector (ELSD): Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow (Nitrogen) 1.5 SLM.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of DOPE-PEG-Azide MW 2000.
Objective: To verify the presence of the DOPE lipid, the PEG chain, and the azide functionality.
Materials:
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DOPE-PEG-Azide MW 2000 sample
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Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)
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NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key expected signals include:
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~5.3 ppm: Multiplet corresponding to the vinyl protons (-CH=CH-) of the oleoyl (B10858665) chains of DOPE.
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~3.6 ppm: A large, broad singlet characteristic of the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) of the PEG chain.
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~0.9 ppm: Triplet corresponding to the terminal methyl groups (-CH₃) of the oleoyl chains.
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Other signals corresponding to the glycerol (B35011) backbone and the phosphoethanolamine headgroup of DOPE.
-
-
Analysis: Integrate the characteristic peaks to confirm the relative proportions of the different structural components.
Liposome Formulation by Thin-Film Hydration
This is a standard method for preparing liposomes incorporating DOPE-PEG-Azide MW 2000.
Objective: To formulate liposomes with a defined lipid composition, including DOPE-PEG-Azide MW 2000.
Materials:
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Primary lipid (e.g., DOPC, DSPC)
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Cholesterol (optional, for membrane stability)
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DOPE-PEG-Azide MW 2000
-
Chloroform or a chloroform:methanol mixture
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Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
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Rotary evaporator
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Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)
Methodology:
-
Lipid Film Formation:
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Dissolve the lipids (e.g., DOPC, cholesterol, and DOPE-PEG-Azide MW 2000 in a desired molar ratio, for instance, 55:40:5) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the primary lipid.
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This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is typically done by passing the suspension through the extruder 11-21 times.
-
-
Characterization: The resulting liposomes can be characterized for size and zeta potential using dynamic light scattering (DLS).
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Liposome Formulation
The following diagram illustrates the thin-film hydration and extrusion method for preparing liposomes containing DOPE-PEG-Azide MW 2000.
Caption: Workflow for preparing azide-functionalized liposomes.
Click Chemistry for Targeted Drug Delivery
This diagram illustrates the logical relationship of using DOPE-PEG-Azide functionalized liposomes for targeted drug delivery via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Conjugation of targeting ligands to liposomes via click chemistry.
